molecular formula C7H14ClNO B2424614 [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride CAS No. 2173999-00-1

[(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride

Cat. No.: B2424614
CAS No.: 2173999-00-1
M. Wt: 163.64 g/mol
InChI Key: WYJUEXMAQBGDTM-UHFFFAOYSA-N
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Description

This compound is a type of 3-azabicycloheptane . It is a class of compounds that have been synthesized and characterized for their potential use in drug discovery . They are considered as saturated analogues of pyridine .


Synthesis Analysis

The synthesis of 3-azabicycloheptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability . The core of these compounds can be incorporated into the structure of drugs, leading to improvements in physicochemical properties .


Molecular Structure Analysis

The molecular structure of 3-azabicycloheptanes is similar to that of meta-substituted benzenes in biologically active compounds . Both cores have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-azabicycloheptanes include the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied extensively for its mechanism, scope, and scalability .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-azabicycloheptanes are similar to those of meta-substituted benzenes in biologically active compounds . Both cores have similar angles between the exit vectors, a similar distance between substituents, and similar physicochemical properties .

Scientific Research Applications

  • Degradation Studies : The degradation of related β-lactamase inhibitors in various solutions has been a subject of study, providing insights into the stability and transformation of these compounds under different conditions (Marunaka, Matsushima, Minami, Yoshida, & Azuma, 1988).

  • Synthesis of Bicyclic β-Lactams : Research has been conducted on the transformation of azetidinones into 3-hydroxy-beta-lactams and subsequently into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are useful intermediates in the synthesis of various compounds (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).

  • Novel β-Lactamase Inhibitors : Innovative methods for preparing novel β-lactamase inhibitors, which are crucial in combating antibiotic resistance, have been developed. This includes the synthesis of various azabicyclo[3.2.0]heptan-7-one derivatives (Hunt & Zomaya, 1982).

  • Enantioselective Synthesis : The enantioselective synthesis of azabicyclo[2.2.1]heptane derivatives has been achieved, demonstrating the potential for creating specific enantiomers of biologically active compounds (Vale, Rodríguez-Borges, Caamaño, Fernández, & García‐Mera, 2006).

  • Advanced Building Blocks for Drug Discovery : The rapid synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed. These compounds serve as advanced building blocks in drug discovery, illustrating the versatility and potential applications of these molecules (Denisenko, Druzhenko, Skalenko, Samoilenko, Grygorenko, Zozulya, & Mykhailiuk, 2017).

  • Photochemical Synthesis : The photochemical synthesis of 3-azabicyclo[3.2.0]heptanes has been explored, providing a new method for the preparation of these compounds, which are important for medicinal chemistry and drug development (Petz & Wanner, 2013).

Future Directions

The future directions for the research and development of 3-azabicycloheptanes could involve further exploration of their potential use in drug discovery . The core of these compounds can be incorporated into the structure of drugs, potentially leading to improvements in their physicochemical properties . This suggests that they could be used to develop new drugs with improved properties.

Mechanism of Action

Target of Action

The compound [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride is structurally similar to the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .

Mode of Action

Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids are known to interact with various receptors and enzymes in the body, leading to a variety of physiological effects.

Biochemical Pathways

Tropane alkaloids, to which this compound is structurally similar, are known to affect various biochemical pathways . These effects can lead to a variety of downstream effects, depending on the specific targets and pathways involved.

Result of Action

Given its structural similarity to tropane alkaloids , it may have similar effects. These could include interactions with various receptors and enzymes, leading to a variety of physiological effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Benzyl bromide", "Sodium cyanoborohydride", "Acetic acid", "Sodium bicarbonate", "Chloroform" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methanol in the presence of hydrochloric acid to form 3-methoxycyclopentene.", "Step 2: 3-methoxycyclopentene is reacted with sodium hydroxide to form 3-hydroxycyclopentene.", "Step 3: 3-hydroxycyclopentene is reacted with sodium borohydride to form 3-hydroxycyclopentane.", "Step 4: 3-hydroxycyclopentane is reacted with benzyl bromide in the presence of sodium cyanoborohydride to form [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol.", "Step 5: The product from step 4 is purified by recrystallization from acetic acid and treated with hydrochloric acid in chloroform to form [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride." ] }

2173999-00-1

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

6-azabicyclo[3.2.0]heptan-3-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-4-5-1-6-3-8-7(6)2-5;/h5-9H,1-4H2;1H

InChI Key

WYJUEXMAQBGDTM-UHFFFAOYSA-N

SMILES

C1C(CC2C1CN2)CO.Cl

Canonical SMILES

C1C(CC2C1CN2)CO.Cl

solubility

not available

Origin of Product

United States

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